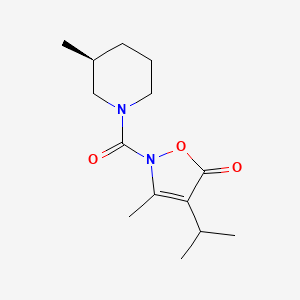

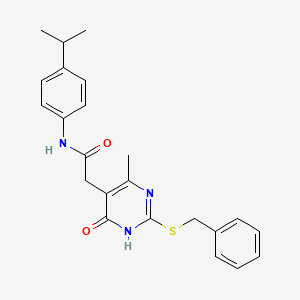

(S)-4-isopropyl-3-methyl-2-(3-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HSL-IN-2 est un inhibiteur puissant et sélectif de la lipase hormono-sensible (HSL). Sa structure chimique est constituée d’un squelette carbamoyl-triazole. Le composé cible spécifiquement la HSL, une enzyme impliquée dans le métabolisme des lipides. Les lipases jouent un rôle crucial dans l’hydrolyse des triglycérides stockés en acides gras libres et en glycérol. En inhibant la HSL, HSL-IN-2 module l’homéostasie lipidique et peut avoir des implications dans divers processus biologiques .

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse de HSL-IN-2 implique l’assemblage de sa structure de base carbamoyl-triazole. Bien que les détails spécifiques soient propriétaires, les chercheurs ont développé des méthodes efficaces pour synthétiser ce composé. Ces voies incluent probablement des réactions de couplage, des cyclisations et des manipulations de groupes fonctionnels.

Conditions de réaction:: Les conditions de réaction pour la synthèse de HSL-IN-2 peuvent impliquer:

- Réactions de couplage (par exemple, couplage de Suzuki-Miyaura, Sonogashira ou Buchwald-Hartwig)

- Réactions de cyclisation (par exemple, formation de triazole)

- Étapes de protection et de déprotection

- Techniques de purification (par exemple, chromatographie sur colonne, recristallisation)

Production industrielle:: Les méthodes de production à l’échelle industrielle restent non divulguées, mais l’optimisation se concentre probablement sur le rendement, la possibilité de mise à l’échelle et la rentabilité.

Analyse Des Réactions Chimiques

Réactions subies:: HSL-IN-2 peut participer à diverses réactions chimiques, notamment:

- Réactions d’oxydation (par exemple, transformations métaboliques)

- Hydrolyse (enzymatique ou chimique)

- Réactions de conjugaison (par exemple, amidation, estérification)

- Oxydation: enzymes du cytochrome P450, NAD(P)H, oxygène

- Hydrolyse: hydrolyse acide ou enzymatique

- Conjugaison: réactifs de couplage d’amines, dérivés d’acides carboxyliques

Principaux produits:: Les principaux produits des réactions de HSL-IN-2 dépendent du contexte spécifique. L’hydrolyse peut produire des acides gras libres et le composé triazole parent.

4. Applications de la recherche scientifique

Les applications de HSL-IN-2 couvrent plusieurs domaines:

Chimie: Comme composé outil pour étudier le métabolisme des lipides et l’inhibition enzymatique.

Biologie: Investigation des voies de signalisation lipidique et des réponses cellulaires.

Médecine: Implications thérapeutiques potentielles dans l’obésité, le diabète et les troubles liés aux lipides.

Industrie: Développement de nouveaux médicaments modulateurs des lipides.

Applications De Recherche Scientifique

HSL-IN-2’s applications span multiple fields:

Chemistry: As a tool compound for studying lipid metabolism and enzyme inhibition.

Biology: Investigating lipid signaling pathways and cellular responses.

Medicine: Potential therapeutic implications in obesity, diabetes, and lipid-related disorders.

Industry: Developing novel lipid-modulating drugs.

Mécanisme D'action

HSL-IN-2 inhibe la HSL, affectant la dégradation des lipides. Il perturbe probablement l’hydrolyse des triglycérides stockés, affectant l’équilibre énergétique et la fonction du tissu adipeux. Des recherches supplémentaires sont nécessaires pour élucider ses cibles moléculaires précises et ses effets en aval.

Comparaison Avec Des Composés Similaires

L’unicité de HSL-IN-2 réside dans son inhibition sélective de la HSL. Des composés similaires comprennent d’autres inhibiteurs de la lipase (par exemple, l’orlistat) et des modulateurs du métabolisme lipidique (par exemple, les fibrates).

Propriétés

IUPAC Name |

3-methyl-2-[(3S)-3-methylpiperidine-1-carbonyl]-4-propan-2-yl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-9(2)12-11(4)16(19-13(12)17)14(18)15-7-5-6-10(3)8-15/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESKOHENXWEAX-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944268.png)

![N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2944283.png)

![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2944284.png)

![(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2944285.png)

![1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline](/img/structure/B2944286.png)

![2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2944287.png)

![N'-(3-methoxyphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2944289.png)